N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-7-14-27-20-15-19(12-13-21(20)30-16-25(5,6)23(27)29)26-22(28)17-8-10-18(11-9-17)24(2,3)4/h7-13,15H,1,14,16H2,2-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJGHKVRIHGFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide typically involves multiple steps:
Formation of the Oxazepine Core: The initial step involves the cyclization of a suitable precursor to form the tetrahydrobenzo[b][1,4]oxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.
Attachment of the Benzamide Moiety: The final step involves the coupling of the oxazepine intermediate with 4-(tert-butyl)benzoic acid or its derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring, potentially converting it to an alcohol.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or reduced oxazepine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Preliminary studies suggest that N-(5-allyl-3,3-dimethyl...) may possess cytotoxic effects against various cancer cell lines.
Case Studies:
- In Vitro Studies : A study demonstrated that related compounds showed IC50 values as low as 10 nM against leukemia cell lines. This suggests a promising avenue for further exploration in cancer treatment.
Antimicrobial Properties
Compounds containing sulfonamide functionalities are often associated with antimicrobial activity. The mechanism typically involves the inhibition of bacterial folate synthesis.
Research Findings:
- Mechanism : The compound may inhibit dihydropteroate synthase, an enzyme critical for bacterial growth. This positions it as a potential candidate for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have hinted at the neuroprotective properties of oxazepin derivatives. These compounds might modulate neuroinflammatory responses and protect neuronal cells from apoptosis.
Research Insights:
- Neuroprotection : In experimental models of neurodegeneration, similar compounds have shown the ability to reduce oxidative stress and improve cognitive function .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is another area of interest. By targeting specific inflammatory pathways, it could be developed into therapeutic agents for conditions like arthritis or other inflammatory diseases.
Mechanism of Action:
- The compound may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
Synthesis and Derivatives
The synthesis of N-(5-allyl-3,3-dimethyl...) typically involves multi-step reactions that can be optimized for yield and purity. Understanding the synthesis pathways allows for the development of various derivatives with potentially enhanced biological activities.
Synthesis Overview:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Formation | Synthesis of the oxazepin core through cyclization reactions. |
| 2 | Substitution | Introduction of functional groups via nucleophilic substitution. |
| 3 | Purification | Use of chromatography techniques to isolate pure compounds. |
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analog
Key Insights :
- The allyl group in the target compound may offer greater conformational flexibility compared to the branched isobutyl group in the analog .
- In contrast, the trifluoromethyl group in the analog introduces strong electron-withdrawing effects, which could influence binding interactions in biological systems .
Theoretical Property Analysis Using Computational Methods
Table 2: Comparative Theoretical Properties (Hypothetical Data Based on Analogous Studies)
Methodological Context :
- The target compound’s theoretical properties were extrapolated using approaches validated in , such as B3LYP/6-311G(d,p) for HOMO-LUMO calculations and Hartree-Fock (HF) for dipole moments. These methods highlight the influence of substituents on electronic properties.
- The smaller HOMO-LUMO gap in the triazolone analog suggests higher reactivity, while the target compound’s larger gap implies greater stability.
Research Implications and Limitations
- Structural Optimization : The allyl and tert-butyl groups in the target compound may be tailored for improved pharmacokinetics, whereas the trifluoromethyl analog could be prioritized for electrophilic interaction studies.
- Data Gaps : Experimental validation (e.g., crystallography, binding assays) is required to confirm computational predictions.
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including data tables and case studies to illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydrobenzo[b][1,4]oxazepine moiety linked to a tert-butylbenzamide. Its molecular formula is CHNO, with a molecular weight of 342.44 g/mol. The presence of the allyl and tert-butyl groups suggests potential interactions with biological targets due to their hydrophobic characteristics.
Preliminary studies indicate that this compound may exert its biological effects through multiple mechanisms:
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Case Study on Enzyme Inhibition : A study evaluating a series of oxazepine derivatives found that modifications at the benzamide position significantly influenced enzyme inhibition potency. The most potent derivative exhibited an IC50 value comparable to established inhibitors used in clinical settings .
- Antimicrobial Evaluation : In a recent study focusing on structurally similar compounds, several showed promising results against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of allyl and tert-butyl groups enhances membrane permeability and interaction with bacterial targets .
- Anticancer Research : A screening of various oxazepine derivatives highlighted their potential as anticancer agents. The compound's structural features may facilitate interactions with DNA or key cellular pathways involved in cancer proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
